3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride

Overview

Description

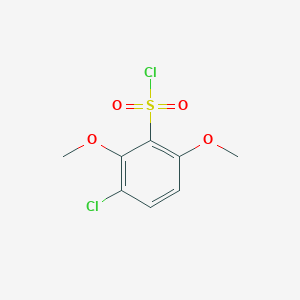

3-Chloro-2,6-dimethoxybenzene-1-sulfonyl chloride is a chlorinated aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a chlorine atom at position 3, and methoxy (-OCH₃) groups at positions 2 and 4. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized aromatics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-chloro-2,6-dimethoxybenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: While less common, the methoxy groups can be involved in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation Products: Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Biological Activity : The compound has shown potential as an active agent in medicinal chemistry. Its sulfonyl chloride functionality allows it to act as an electrophile, facilitating nucleophilic substitutions that are crucial in synthesizing biologically active compounds.

Mechanisms of Action :

- Enzyme Inhibition : Research indicates that 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to target liver pyruvate kinase (PKL), which plays a significant role in glucose metabolism.

- Anti-Cancer Properties : Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines. Studies suggest that derivatives of sulfonamides can inhibit the growth of colon cancer cells, indicating potential therapeutic applications in oncology .

- Anti-inflammatory Effects : Some sulfonyl chlorides exhibit anti-inflammatory properties by modulating the signaling pathways involved in inflammation.

Synthesis of Specialty Chemicals

The compound serves as a key intermediate in the synthesis of various specialty chemicals. Its electrophilic nature allows it to react with nucleophiles to form sulfonamide derivatives, which are valuable in pharmaceuticals and agrochemicals.

Table 1: Comparison of Related Compounds

| Compound Name | Functional Groups | Reactivity | Applications |

|---|---|---|---|

| This compound | Sulfonyl chloride, methoxy groups | High electrophilicity | Organic synthesis, medicinal chemistry |

| 3-Chloro-2,6-dimethoxybenzenesulfonic acid | Sulfonic acid | Moderate reactivity | Dyes and pigments |

| 3-Chloro-2,6-dimethoxybenzene-1-sulfonamide | Sulfonamide | Lower reactivity compared to sulfonyl chloride | Pharmaceuticals |

Dyes and Pigments Production

This compound is utilized in the production of dyes and pigments due to its ability to form stable colored compounds upon reaction with various substrates. The presence of methoxy groups enhances its solubility and stability in dye formulations.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals. Its ability to form sulfonamides makes it suitable for developing herbicides and pesticides that target specific biochemical pathways in plants and pests.

Industrial Applications

In industrial settings, this compound is used for producing high-purity aromatic sulfonyl chlorides efficiently. The production process often involves optimizing reaction conditions to achieve high yields while maintaining purity .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Cancer Research : A study focused on TASIN analogs explored their effects on colon cancer cell lines. The findings indicated that modifications to the arylsulfonamide moiety significantly impacted antiproliferative activity, demonstrating the importance of structural variations in developing effective anticancer agents .

- Synthesis Methodologies : A novel method for producing sulfonyl chlorides was developed using environmentally friendly techniques involving oxyhalogenation reactions . This approach aligns with green chemistry principles while maintaining efficiency.

- Pharmaceutical Development : The compound's role as a precursor for synthesizing new drugs has been documented extensively, emphasizing its importance in drug discovery and development pipelines .

Mechanism of Action

The mechanism of action of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride and related compounds, based on synthesis, substituent effects, and functional group reactivity:

Functional Group Reactivity

- Sulfonyl Chlorides vs. Benzoyl Chlorides : Sulfonyl chlorides (e.g., and target compound) are more electrophilic due to the strong electron-withdrawing nature of the sulfonyl group, favoring nucleophilic substitution (e.g., with amines to form sulfonamides). Benzoyl chlorides (e.g., ) are less reactive toward nucleophiles but excel in acylation reactions .

- Methoxy vs. Hydroxy/Trifluoromethyl Substituents : Methoxy groups in the target compound enhance solubility in polar aprotic solvents compared to hydroxy groups (), which may form hydrogen bonds. The trifluoromethyl group in increases lipophilicity and metabolic stability .

Biological Activity

3-Chloro-2,6-dimethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C9H10ClO3S

- Molecular Weight : 232.69 g/mol

- Functional Groups : Sulfonyl chloride, methoxy groups, and a chloro substituent.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities primarily through its interactions with various enzymatic pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it targets liver pyruvate kinase (PKL), which plays a crucial role in glucose metabolism .

- Cell Proliferation Suppression : Studies demonstrate that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, sulfonamide derivatives have been reported to exhibit antiproliferative effects against colon cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Properties : Some derivatives of sulfonyl chlorides have demonstrated anti-inflammatory effects by modulating signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the inhibitory activity against specific enzymes. Conversely, bulky substituents can reduce activity due to steric hindrance .

- Methoxy Groups : The two methoxy groups at positions 2 and 6 are crucial for maintaining the compound's solubility and biological activity. Modifications to these groups can lead to variations in potency .

Case Studies

- Inhibition of Liver Pyruvate Kinase :

- Antiproliferative Activity Against Cancer Cell Lines :

Data Tables

| Compound | Activity Type | IC50 Value (nM) | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | PKL Inhibition | 4.5 | Liver Pyruvate Kinase |

| Sulfonamide Analog A | Antiproliferative | 3.0 | Colon Cancer Cell Lines |

| Sulfonamide Analog B | Anti-inflammatory | Not specified | Inflammatory Pathways |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene precursor. A general procedure adapted from sulfonyl chloride syntheses includes:

- Step 1: Reacting 3-chloro-2,6-dimethoxybenzene with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature for 2 hours .

- Step 2: Quenching the reaction mixture in ice water to precipitate the product.

- Step 3: Purification via recrystallization or column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient).

Key variables affecting yield include stoichiometry of chlorosulfonic acid, reaction temperature, and quenching efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substitution patterns (e.g., methoxy and sulfonyl chloride groups). Compare chemical shifts with NIST reference data for benzenesulfonyl chloride derivatives .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron impact (EI-MS) can verify molecular weight (e.g., [M+H] at m/z 295.6).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distributions and predict reactive sites. For example, methoxy groups are electron-donating, which may deactivate the sulfonyl chloride toward nucleophilic attack compared to electron-withdrawing substituents.

- Kinetic Studies: Compare reaction rates with amines or alcohols under controlled conditions (solvent, temperature). Use NMR or IR spectroscopy to track consumption of starting material.

- Reference Data: Cross-validate computational predictions with experimental reactivity trends reported for structurally analogous sulfonyl chlorides in proteomics applications .

Q. What strategies can resolve contradictions in reported spectroscopic data for sulfonyl chloride derivatives?

Methodological Answer:

- Systematic Reanalysis: Reproduce the synthesis and characterization under standardized conditions (e.g., solvent, concentration) to isolate variables.

- Multi-Technique Validation: Combine NMR, X-ray crystallography (if crystals are obtainable), and vibrational spectroscopy (IR/Raman) to resolve ambiguities in functional group assignments.

- Database Cross-Check: Compare spectral data with authoritative sources like the NIST Chemistry WebBook, which provides validated NMR and IR spectra for benzenesulfonyl chlorides .

Q. How can researchers design experiments to study the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

- pH-Dependent Kinetics: Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity measurements or HPLC.

- Isotopic Labeling: Use -labeled water to trace the incorporation of oxygen into hydrolysis products (e.g., sulfonic acid).

- Activation Energy Calculation: Perform Arrhenius analysis by varying reaction temperatures (e.g., 25°C to 60°C) to determine thermodynamic parameters.

Properties

IUPAC Name |

3-chloro-2,6-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-3-5(9)7(14-2)8(6)15(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJNRDCALXLXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246148 | |

| Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145980-90-1 | |

| Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145980-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.